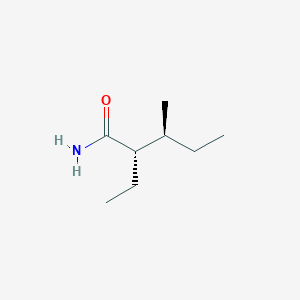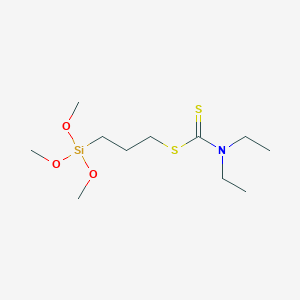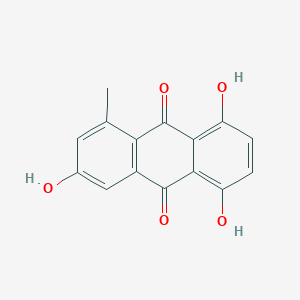![molecular formula C24H37LiSi2 B12557271 lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane CAS No. 188578-25-8](/img/structure/B12557271.png)
lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane is a complex organosilicon compound It is characterized by the presence of lithium, trimethylsilyl groups, and a phenyl ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane typically involves the reaction of trimethylsilyl-substituted phenyl compounds with lithium reagents. One common method includes the use of lithium diisopropylamide (LDA) as a base to deprotonate the trimethylsilyl-substituted phenyl compound, followed by the addition of a lithium reagent to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of simpler organosilicon compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanol, siloxane, and various substituted organosilicon compounds.
科学研究应用
Lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions.
Pharmaceuticals: Research is ongoing to explore its potential in drug development and delivery systems.
作用机制
The mechanism of action of lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive lithium and trimethylsilyl groups. These groups can interact with other molecules, facilitating the formation or breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
Trimethylsilylphenylsilane: Similar structure but lacks the lithium component.
Trimethylsilylmethyl lithium: Contains lithium and trimethylsilyl groups but has a different overall structure.
Phenyltrimethylsilane: Similar phenyl and trimethylsilyl groups but without the lithium component.
Uniqueness
Lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane is unique due to the combination of lithium and trimethylsilyl groups within a single molecule
属性
CAS 编号 |
188578-25-8 |
|---|---|
分子式 |
C24H37LiSi2 |
分子量 |
388.7 g/mol |
IUPAC 名称 |
lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane |
InChI |
InChI=1S/C24H37Si2.Li/c1-9-19(2)18-24(20-10-14-22(15-11-20)25(3,4)5)21-12-16-23(17-13-21)26(6,7)8;/h10-17,19H,9,18H2,1-8H3;/q-1;+1 |
InChI 键 |
CRQISBMDSXKTIR-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CCC(C)C[C-](C1=CC=C(C=C1)[Si](C)(C)C)C2=CC=C(C=C2)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B12557193.png)




![3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B12557226.png)



![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)

![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)

![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)
